
Physical and chemical properties of 2-Chloro-
4,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-4,6-dimethyl-3-

nitropyridine

Cat. No.: B2972887 Get Quote

An In-Depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical,

and spectroscopic properties of 2-Chloro-4,6-dimethyl-3-nitropyridine (CAS No. 89793-09-

9). As a functionalized pyridine derivative, this compound serves as a valuable and reactive

intermediate in synthetic organic chemistry. Its unique electronic and steric profile, arising from

the interplay between the chloro, nitro, and methyl substituents on the pyridine scaffold, makes

it a building block of significant interest for researchers in medicinal chemistry and materials

science. This document details its structural identity, core physicochemical characteristics,

reactivity profile, safety considerations, and applications, offering field-proven insights for

laboratory and drug development professionals.

Chemical Identity and Structure
2-Chloro-4,6-dimethyl-3-nitropyridine is a substituted pyridine ring system. The IUPAC name

for this compound is 2-chloro-4,6-dimethyl-3-nitropyridine.[1] It is identified by the CAS

Registry Number 89793-09-9.[1] The molecule's structure is foundational to understanding its

properties and reactivity.

Caption: Molecular Structure of 2-Chloro-4,6-dimethyl-3-nitropyridine.
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Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint of a compound are critical for its identification,

purification, and use in subsequent reactions.

Physical Characteristics
2-Chloro-4,6-dimethyl-3-nitropyridine is typically supplied as a solid with a high degree of

purity, often 98% or greater.[2] Its key physical properties are summarized below.

Property Value Source

CAS Number 89793-09-9 [1]

Molecular Formula C₇H₇ClN₂O₂ [1]

Molecular Weight 186.59 g/mol [1]

Physical Form Solid [2]

IUPAC Name
2-chloro-4,6-dimethyl-3-

nitropyridine
[1]

InChI Key
NZEYMNVLIWPZDW-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
CC1=CC(=NC(=C1--INVALID-

LINK--[O-])Cl)C
[1]

Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not widely published, its structure

allows for the confident prediction of its key spectroscopic features. This is an essential

exercise for researchers to confirm the identity and purity of the material in the laboratory.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton at the C5

position of the pyridine ring should appear as a singlet. The two methyl groups at C4 and C6

are chemically non-equivalent and should therefore appear as two distinct singlets, with

integrations of 3H each.
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¹³C NMR: The molecule possesses seven unique carbon atoms, which should result in seven

distinct signals in the ¹³C NMR spectrum. The carbon atom attached to the chlorine (C2) and

the one attached to the nitro group (C3) are expected to be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.

Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro

group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

Aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region. C-H

stretching from the methyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A

characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an

approximate 3:1 ratio) will be a key diagnostic feature.

Chemical Properties and Reactivity
The chemical behavior of 2-Chloro-4,6-dimethyl-3-nitropyridine is dominated by the

electrophilic nature of its pyridine ring, which is further enhanced by the presence of the

electron-withdrawing nitro group.

Core Reactivity: Nucleophilic Aromatic Substitution
(SₙAr)
The primary utility of this compound in organic synthesis stems from its susceptibility to

Nucleophilic Aromatic Substitution (SₙAr). The chlorine atom at the C2 position is highly

activated towards displacement by nucleophiles. This activation is a result of two synergistic

electronic effects:

Inductive and Resonance Effects of the Nitro Group: The nitro group at the C3 position is

strongly electron-withdrawing. It powerfully activates the ortho (C2) and para (C6) positions

towards nucleophilic attack.[3] The inductive effect, in particular, makes the adjacent C2

carbon significantly electron-deficient.[3]

Ring Nitrogen: The nitrogen atom in the pyridine ring also withdraws electron density, further

increasing the electrophilicity of the α- (C2, C6) and γ- (C4) positions.
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The kinetic site of attack for a nucleophile is predominantly the C2 position, displacing the

chloride, which is an excellent leaving group. This reaction pathway provides a robust method

for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) onto the

pyridine scaffold.

2-Chloro-4,6-dimethyl-
3-nitropyridine

SₙAr Reaction

Nucleophile
(e.g., R-NH₂, R-OH, R-SH)

Meisenheimer Complex
(Stabilized Intermediate)
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Substituted Product
(2-Nu-4,6-dimethyl-3-nitropyridine)

Loss of Cl⁻

Chloride Ion (Cl⁻)
Leaving Group

Click to download full resolution via product page

Caption: Key reactivity pathway for 2-Chloro-4,6-dimethyl-3-nitropyridine.

Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this reagent. It should be

stored under an inert atmosphere at room temperature.[2] The compound is sensitive to strong

oxidizing agents and should be kept away from incompatible materials.

Synthesis Overview
The synthesis of substituted chloronitropyridines typically involves a multi-step sequence

starting from more common pyridine derivatives. A plausible and logical approach for preparing
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2-Chloro-4,6-dimethyl-3-nitropyridine, based on established chemical principles for related

isomers, would involve:

Nitration: Introduction of a nitro group onto the 4,6-dimethylpyridine (lutidine) ring. This is

typically achieved using a mixture of nitric and sulfuric acids.

Chlorination: The resulting nitrolutidine derivative can then be chlorinated. If the precursor is

a hydroxypyridine (a pyridone), a common and effective method is treatment with a

chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a

chlorine atom.[4] This general strategy has been documented for the synthesis of related

isomers like 4-Chloro-2,6-dimethyl-3-nitropyridine.[4]

Safety and Handling
As a laboratory chemical, 2-Chloro-4,6-dimethyl-3-nitropyridine must be handled with

appropriate precautions.

GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with the

following hazards[1]:

H302: Harmful if swallowed (Acute toxicity, oral).

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning".[1][2]

Recommended Handling Protocol
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles with side shields, and a laboratory coat. If dust is generated, use a NIOSH-approved

respirator.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical

attention.

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

Ingestion: If swallowed, rinse mouth with water and call a poison control center or doctor

immediately.

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek

medical attention.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs.[5] Functionalized pyridines like 2-Chloro-4,6-dimethyl-3-nitropyridine
are key building blocks because they allow for the systematic and controlled elaboration of

more complex molecular architectures.

Pharmaceutical Development: Its primary application is as an intermediate in the synthesis

of potential therapeutic agents. The SₙAr reactivity allows for the attachment of various

pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug

discovery programs. Pyridine-containing molecules have shown a wide range of biological

activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[5][6]

Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes

chloronitropyridine intermediates to develop new pesticides and herbicides. The nitro group

can contribute to the biological activity of the final product.[7][8]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f8f46
https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-drug-d-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b2972887?utm_src=pdf-body
https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-drug-d-peer-reviewed-fulltext-article-DDDT
https://www.nbinno.com/other-organic-chemicals/6-chloro-2-methyl-3-nitropyridine-organic-synthesis-pharmaceuticals-agrochemicals-ey
https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-methyl-3-nitropyridine-properties-and-applications
https://www.chemimpex.com/products/44796
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2972887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-4,6-dimethyl-3-nitropyridine is a well-defined chemical entity with a valuable

reactivity profile centered on nucleophilic aromatic substitution. Its physical properties are

characteristic of a stable, solid organic compound. A thorough understanding of its structure,

reactivity, and safety precautions, as outlined in this guide, is essential for its effective and safe

utilization as a versatile building block in the synthesis of novel compounds for pharmaceutical

and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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